molecular formula C9H12N2O3 B2784844 4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2319850-79-6

4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2784844
CAS No.: 2319850-79-6
M. Wt: 196.206
InChI Key: JUAAPLUEMHQAOW-UHFFFAOYSA-N
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Description

4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxyacetophenone with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
  • 4-methoxy-2,6-dimethylpyridine-3-carboxamide
  • 4-methoxy-1,6-dimethylpyridine-3-carboxamide

Uniqueness

4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10-9(13)6-5-11(2)8(12)4-7(6)14-3/h4-5H,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAAPLUEMHQAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(C(=O)C=C1OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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